7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-6-2-10-7(8(12)13)4-11(6)3-5/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEKTBOZIJYRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=CN2C=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224787 | |
| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2250241-78-0 | |
| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2250241-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nickel/Copper-Mediated Cross-Coupling
A pivotal method for constructing the pyrrolo[1,2-a]pyrazine core involves nickel/copper-catalyzed cross-coupling, as exemplified in the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. Adapting this approach, 5-bromo-2-chloro-N-substituted pyrazine-4-amine derivatives may serve as precursors. For instance, coupling 5-bromo-2-chloropyrazine-4-amine with acrylic acid in the presence of nickel chloride (0.3 mol%) and cuprous iodide (2.5 mol%) under nitrogen atmosphere yields 3-(2-chloro-4-aminopyrazin-5-yl)acrylic acid.
Key Conditions :
- Catalyst System : NiCl₂/CuI with triphenylphosphine (4.3 mol%)
- Solvent : Absolute ethanol
- Temperature : 65°C for 8 hours
- Yield : 73.1%
This step avoids palladium catalysts, reducing costs while maintaining efficiency. The acrylic acid moiety introduces the carboxylic acid precursor, which is later elaborated into the target structure.
Intramolecular Cyclization
Following coupling, intramolecular cyclization forms the dihydro-pyrrolopyrazine intermediate. In analogous syntheses, dimethyl sulfoxide (DMSO) with cuprous chloride (40 mol%) and triethylamine (60 mol%) at 70°C for 12 hours induces cyclization. Applied to the target compound, this step would convert the acrylic acid derivative into 6,7-dihydro-5H-pyrrolo[1,2-a]pyrazine-3-carboxylic acid.
Optimization Insight :
- Cuprous halides (Cl⁻, Br⁻) are critical for cyclization efficiency.
- Solvent polarity (DMSO > DMF > THF) correlates with reaction rate.
Oxidative Aromatization with DDQ
The dihydro intermediate undergoes dehydrogenation to achieve full aromaticity. Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF) at 60°C for 3 hours oxidizes the dihydro species to the fully unsaturated pyrrolopyrazine. For 7-chloro derivatives, chlorination must precede or coincide with this step.
Representative Protocol :
Chlorination Strategies
Electrophilic Chlorination
Introducing chlorine at the 7-position requires careful regioselectivity. Electrophilic chlorinating agents (e.g., Cl₂, SO₂Cl₂) may be employed post-cyclization. However, competing reactions at the electron-rich pyrrole nitrogen necessitate protecting group strategies.
Direct Use of Chlorinated Precursors
Alternatively, starting with pre-chlorinated pyrazine amines avoids late-stage functionalization. For example, 5-bromo-2,7-dichloropyrazine-4-amine could undergo coupling and cyclization, preserving the chlorine substituent.
Carboxylic Acid Functionalization
The 3-carboxylic acid group is typically introduced via hydrolysis of esters or nitriles. In the nickel/copper coupling method, acrylic acid directly provides the acid moiety. Post-synthetic modifications, such as ester hydrolysis under basic conditions (e.g., NaOH in MeOH/H₂O), may refine purity.
Alternative Routes via Condensation-Cyclization
A divergent approach, inspired by 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis, involves condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form dichlorobutadiene intermediates. Subsequent cyclization with formamidine acetate under basic conditions (NaOMe/MeOH) yields the pyrrolopyrazine core.
Critical Parameters :
- Formamidine Salt : 1.3 equiv
- Base : Sodium methoxide (28 wt% in MeOH)
- Temperature : 65–70°C (4 hours)
- Yield : 90.2%
Adapting this method would require introducing the carboxylic acid group via cyano hydrolysis or carboxylative cyclization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Cost | Scalability |
|---|---|---|---|---|
| Ni/Cu Coupling | Cross-coupling → Cyclization → DDQ | 73–85% | Moderate | High |
| Condensation-Cyclization | Dichlorobutadiene formation → Cyclization | 90% | Low | Moderate |
The Ni/Cu method excels in scalability but requires costly metal catalysts. The condensation route offers higher yields and lower costs but demands precise control over cyclization conditions.
Characterization and Quality Control
Successful synthesis necessitates rigorous characterization:
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), carboxylic acid (δ 12.5 ppm).
- HPLC : Purity >99% achievable via recrystallization (MeOH/H₂O).
Industrial Considerations
Large-scale production favors the Ni/Cu method due to streamlined steps and solvent recovery (ethanol, THF). Waste management must address metal residues (Ni, Cu) and DDQ byproducts.
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 7-chloropyrrolo[1,2-a]pyrazine-3-methanol or 7-chloropyrrolo[1,2-a]pyrazine-3-aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its kinase inhibitory activity.
Mechanism of Action
The mechanism of action of 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to potential therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid with analogous heterocyclic carboxylic acids:
Key Observations
Core Structure Impact: Pyrrolo[1,2-a]pyrazine derivatives exhibit distinct electronic properties compared to imidazo[1,2-a]pyrazine or pyrazolo[1,5-a]pyrazine analogs due to differences in aromaticity and nitrogen positioning. For instance, imidazo cores contain an additional nitrogen atom, enhancing hydrogen-bonding capacity . Substitution at position 6 (bromine) vs.
Synthetic Yields: Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 5-chloro analog) are synthesized in 71–95% yields via cyclization, suggesting efficient routes for halogenated analogs .
Commercial Availability :
- The methyl ester of this compound is available at €2,220/g, reflecting its high value as a specialty chemical . In contrast, pyrazolo[1,5-a]pyrazine-3-carboxylic acid is more affordable due to simpler synthesis .
Spectroscopic Data: Imidazo[1,2-a]pyrazine-3-carboxylic acids show distinct ¹³C NMR signals (e.g., δ 174.08 for carbonyl groups), useful for structural validation .
Research and Application Insights
- Medicinal Chemistry : Chlorine and bromine substituents enhance metabolic stability and lipophilicity, making these compounds valuable in kinase inhibitor development .
- Material Science: The carboxylic acid group enables conjugation with polymers or nanoparticles, leveraging its heterocyclic core for optoelectronic applications .
Biological Activity
Overview
7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its biological activity. The presence of a chlorine substituent enhances its reactivity and potential therapeutic applications, particularly in medicinal chemistry. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H5N2O2Cl
- Molecular Weight : 196.59 g/mol
- CAS Number : 2250241-78-0
The compound features a pyrrole ring fused with a pyrazine ring and a carboxylic acid group at the 3-position. This unique structure contributes to its diverse biological activities.
This compound primarily acts by inhibiting specific kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it modulates their activities, which can lead to therapeutic effects in various diseases, including cancer .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis, with some derivatives achieving up to 72% inhibition of bacterial growth .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities using methods like ABTS and DPPH assays. These studies suggest that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
- Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties, with certain derivatives demonstrating antiproliferative effects against various human tumor cell lines .
Research Findings and Case Studies
Comparative Analysis
When compared to similar compounds, this compound stands out due to its chlorine substituent, which potentially enhances its biological activity. For example:
- Pyrrolo[1,2-a]pyrazine-3-carboxylic acid : Lacks the chlorine substituent and shows reduced activity.
- 5H-Pyrrolo[2,3-b]pyrazine derivatives : Generally exhibit more pronounced kinase inhibition compared to the 7-chloro variant.
Q & A
Q. How can scalable synthesis be achieved without compromising yield or purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
